Ethanethiol, 2-(octylthio)-

Description

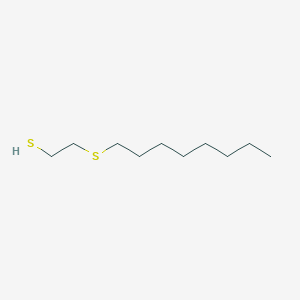

Structure

3D Structure

Properties

CAS No. |

53787-06-7 |

|---|---|

Molecular Formula |

C10H22S2 |

Molecular Weight |

206.4 g/mol |

IUPAC Name |

2-octylsulfanylethanethiol |

InChI |

InChI=1S/C10H22S2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 |

InChI Key |

MREIKZQLDBMRGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCS |

Origin of Product |

United States |

Synthetic Methodologies for Ethanethiol, 2 Octylthio and Analogous Dithiols

Synthesis of Related Ethanethiol (B150549) Derivatives for Comparative Studies

To understand the properties and reactivity of "Ethanethiol, 2-(octylthio)-", it is valuable to synthesize and study related ethanethiol derivatives. These comparative studies can provide insights into the influence of different substituents on the molecule's characteristics.

Conjugate Nucleophilic Addition of Ethanethiol to α,β-Unsaturated Systems

The conjugate nucleophilic addition, often referred to as a Michael reaction, is a powerful method for forming carbon-sulfur bonds. fiveable.melibretexts.org In this reaction, a nucleophile, such as ethanethiol, adds to the β-carbon of an α,β-unsaturated carbonyl compound. fiveable.melibretexts.org The electronegativity of the oxygen atom in the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org

The reaction of ethanethiol with α,β-unsaturated aldehydes or ketones proceeds through the formation of a resonance-stabilized enolate ion intermediate, which is then protonated at the α-carbon to yield the final saturated product. fiveable.melibretexts.org This process results in the 1,4-addition of the thiol across the conjugated system.

This methodology has been successfully applied to the reaction of ethanethiol with various electron-deficient alkynes, promoted by catalysts like BF3·Et2O or tributylphosphine. researchgate.netresearchgate.net The stereochemical outcome of these reactions can be influenced by the structure of the alkyne and the specific catalyst used, leading to either Z- or E-isomers of the resulting vinyl thioether adducts. researchgate.netresearchgate.net

The table below provides examples of catalysts and conditions used in the conjugate addition of ethanethiol.

| Substrate | Nucleophile | Catalyst/Promoter | Product Type | Key Findings | Reference |

| Electron-deficient internal alkynes | Ethanethiol | BF3·Et2O | Z-vinyl thioether | Method for synthesizing vinyl thioethers. | researchgate.net |

| Electron-deficient terminal alkynes | Ethanethiol | BF3·Et2O | E-vinyl thioether | Stereoselectivity depends on alkyne structure. | researchgate.net |

| Alkynyl ketones | Ethanethiol | Tributylphosphine (10 mol%) | Z-vinyl thioether (mostly) | Stereoselective and effective synthesis of vinyl thioethers. | researchgate.net |

| α,β-unsaturated aldehydes/ketones | Ethanethiol | Not specified | β-substituted carbonyl compound | Forms a β-substituted product via an enolate intermediate. | fiveable.me |

This synthetic approach allows for the introduction of the ethanethiol moiety into a variety of molecular frameworks, providing a library of related compounds for comparative analysis.

Synthesis of Other Alkylthio-Ethanethiol Derivatives

The synthesis of the target compound, Ethanethiol, 2-(octylthio)-, can be strategically approached by first constructing a precursor molecule, 2-(octylthio)ethan-1-ol. This intermediate can then be converted to the final thiol product.

A viable method for the synthesis of 2-(octylthio)ethan-1-ol involves the reaction of 1-octanethiol (B94742) with 2-chloroethanol (B45725). researchgate.net This reaction is typically carried out in a homogenous solution using ethanol (B145695) as a solvent. The presence of a base, such as sodium hydroxide (B78521), is crucial for the deprotonation of the thiol to the more nucleophilic thiolate, which then attacks the electrophilic carbon of 2-chloroethanol in a nucleophilic substitution reaction.

Once 2-(octylthio)ethan-1-ol is obtained, the hydroxyl group can be converted to a thiol. A common and effective method for this transformation is through a tosylate intermediate. researchgate.net The alcohol is first reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. This tosylate is an excellent leaving group and can be readily displaced by a sulfur nucleophile, such as thiourea (B124793). The resulting isothiouronium salt is then hydrolyzed under basic conditions to yield the desired Ethanethiol, 2-(octylthio)-.

Analogous alkylthio-ethanethiol derivatives can be synthesized by varying the starting alkanethiol. For example, using a different alkylthiol, such as hexanethiol or dodecanethiol, in the initial reaction with 2-chloroethanol would yield the corresponding 2-(hexylthio)ethan-1-ol or 2-(dodecylthio)ethan-1-ol, which can then be converted to the respective ethanethiol derivatives following the same tosylation and thiourea displacement sequence.

Optimization of Reaction Conditions and Yield Enhancement for Dithiol Synthesis

The efficiency and yield of the synthesis of Ethanethiol, 2-(octylthio)- and its analogs are highly dependent on the optimization of various reaction parameters.

For the initial synthesis of the 2-(octylthio)ethan-1-ol precursor, several factors have been identified as critical for maximizing the yield. researchgate.net The molar ratio of the reactants is a key parameter. Studies have shown that a slight excess of 2-chloroethanol to 1-octanethiol, specifically a molar ratio of 1.2:1, is optimal. researchgate.net The amount of base is also crucial; for every 0.1 mol of 1-octanethiol, 4.8 g of sodium hydroxide has been found to be effective. researchgate.net The reaction temperature and duration are also important, with optimal conditions being a temperature of 52°C for a reaction time of 2 hours. researchgate.net The volume of the solvent, ethanol, also plays a role, with 40.0 mL per 0.1 mol of 1-octanethiol being recommended. researchgate.net

The subsequent conversion of the alcohol to the thiol via the tosylate intermediate also has steps that can be optimized. The tosylation reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the tosyl chloride. The choice of base and its stoichiometry are important to ensure complete reaction without side products. In the displacement step, the reaction conditions for the hydrolysis of the isothiouronium salt, such as the concentration of the base and the reaction temperature, can be adjusted to maximize the yield of the final thiol product.

For the synthesis of other unsymmetrical dithiols, various catalytic systems and reaction conditions have been explored to improve yields and selectivity. For instance, in the synthesis of unsymmetrical diaryl thioethers, copper-catalyzed one-pot approaches using a thiol surrogate have been developed. csfarmacie.czwikipedia.org Palladium-catalyzed coupling reactions have also been employed for the synthesis of unsymmetrical diaryl sulfides from two different aryl bromides and a thiol surrogate, demonstrating good to excellent yields with low catalyst loading. nih.gov These advanced methodologies, while applied to different substrates, offer valuable insights into the principles of optimizing cross-coupling reactions involving sulfur nucleophiles, which can be adapted to the synthesis of alkylthio-ethanethiol derivatives.

Below is a table summarizing the optimized reaction conditions for the synthesis of the precursor 2-Hydroxyethyl-n-octyl sulfide (B99878).

| Parameter | Optimized Condition |

| Molar Ratio (2-chloroethanol:1-octanethiol) | 1.2:1 |

| Sodium Hydroxide (per 0.1 mol 1-octanethiol) | 4.8 g |

| Ethanol (per 0.1 mol 1-octanethiol) | 40.0 mL |

| Reaction Temperature | 52°C |

| Reaction Time | 2 hours |

| Table 1: Optimized Reaction Conditions for the Synthesis of 2-Hydroxyethyl-n-octyl sulfide. researchgate.net |

Reaction Mechanisms and Reactivity Profiles of Ethanethiol, 2 Octylthio

Mechanistic Studies of Thiol-Specific Reactions

The presence of both a thioether and a terminal thiol group within the same molecule dictates its chemical behavior. The reactivity of these functional groups can be independently or concertedly involved in various reactions.

Oxidation Pathways of Dithiol Functional Groups

The sulfur atoms in Ethanethiol (B150549), 2-(octylthio)- are susceptible to oxidation. The thioether linkage and the terminal thiol group can be oxidized under different conditions to yield a variety of products.

The mild oxidation of the terminal thiol group typically leads to the formation of a disulfide bond, resulting in a dimer of the parent molecule. libretexts.org This reaction is common for many thiols and can be initiated by weak oxidizing agents. wikipedia.org

Reaction: 2 HS-CH₂CH₂-S-(CH₂)₇CH₃ + [O] → CH₃(CH₂)₇-S-CH₂CH₂-S-S-CH₂CH₂-S-(CH₂)₇CH₃ + H₂O

Further oxidation, or the use of stronger oxidizing agents like hydrogen peroxide or peroxy acids, can lead to the oxidation of the thioether sulfur atom to a sulfoxide (B87167) and subsequently to a sulfone. google.com The oxidation of the thiol group can also proceed to form a sulfonic acid. The precise oxidation products will depend on the nature of the oxidant, the reaction conditions (temperature, pH), and the stoichiometry of the reactants.

The selective oxidation of one sulfur atom in the presence of the other can be challenging but may be achieved by carefully selecting the oxidizing agent and reaction conditions. For instance, some oxidizing systems are known to selectively oxidize thioethers to sulfoxides.

Nucleophilic Reactivity of Terminal Thiol Groups

The terminal thiol group of Ethanethiol, 2-(octylthio)- is acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). wikipedia.org This thiolate is a potent nucleophile, significantly more so than its oxygen analog, the alkoxide. masterorganicchemistry.com The increased nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom. masterorganicchemistry.com

The nucleophilic strength of the thiolate is directly related to the pKa of the thiol. nih.gov Thiols are generally more acidic than alcohols, with typical pKa values around 10-11. masterorganicchemistry.com The lower the pKa, the higher the concentration of the reactive thiolate anion at a given pH, leading to enhanced nucleophilic reactivity. nih.gov

This nucleophilic thiolate can participate in a variety of reactions, including:

S_N2 reactions: Reacting with alkyl halides to form new thioethers.

Michael additions: Adding to α,β-unsaturated carbonyl compounds. researchgate.net

Addition to other electrophiles: Reacting with a wide range of electrophilic centers.

The table below illustrates the relationship between the pKa of various thiols and their nucleophilic reactivity, providing a framework for understanding the potential reactivity of the terminal thiol in Ethanethiol, 2-(octylthio)-.

Table 1: pKa and Relative Nucleophilicity of Selected Thiols

| Thiol Compound | pKa | Relative Nucleophilicity |

|---|---|---|

| Methanethiol | 10.4 | High |

| Ethanethiol | 10.6 | High |

| 2-Propanethiol | 10.7 | High |

| Benzenethiol | 6.6 | Very High |

Data compiled from various sources. The nucleophilicity is a qualitative measure based on reaction rates with standard electrophiles.

Reaction Kinetics and Thermodynamics of Sulfur-Containing Compounds

The kinetics of thiol oxidation can vary significantly depending on the oxidant and the reaction conditions. For example, the oxidation of thiols by hydrogen peroxide can be relatively slow, but the rate can be increased by catalysts. The kinetics of nucleophilic attack by the thiolate anion will depend on factors such as the concentration of the thiolate, the nature of the electrophile, and the solvent.

Thermodynamic data for simple sulfur-containing molecules have been calculated and can provide insights into the feasibility of various reactions. nih.gov The formation of disulfides from thiols is a thermodynamically favorable process in the presence of an oxidizing agent. The oxidation of thioethers to sulfoxides and sulfones is also generally thermodynamically favorable.

Participation in Advanced Polymerization Chemistry

The bifunctional nature of Ethanethiol, 2-(octylthio)-, with its terminal thiol group, makes it a candidate for participation in various polymerization reactions, most notably as a chain transfer agent in radical polymerization.

Role as Chain Transfer Agents in Radical Polymerization

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers. researchgate.net Thiols are a well-known class of CTAs due to the relatively weak S-H bond, which can readily undergo homolytic cleavage. researchgate.net

The mechanism of chain transfer involving a thiol is as follows:

A growing polymer radical (P•) abstracts the hydrogen atom from the thiol (RSH), terminating the growth of that polymer chain and creating a new thiyl radical (RS•).

The thiyl radical then initiates a new polymer chain by reacting with a monomer molecule (M).

Reaction Scheme: P• + RSH → PH + RS• (Chain Transfer) RS• + M → RSM• (Re-initiation)

Kinetic Impact on Polymer Molecular Weight and Architecture

The chain transfer constant (C_tr) is the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p). A higher C_tr value indicates a more efficient chain transfer agent, leading to a greater reduction in the polymer's molecular weight for a given concentration of CTA. conicet.gov.arrubbernews.com

The molecular weight of the polymer is inversely proportional to the concentration of the chain transfer agent, as described by the Mayo equation:

1/Xn = 1/Xn₀ + C_tr * ([CTA]/[M])

where:

Xn is the number-average degree of polymerization.

Xn₀ is the number-average degree of polymerization in the absence of a CTA.

C_tr is the chain transfer constant.

[CTA] is the concentration of the chain transfer agent.

[M] is the concentration of the monomer.

The use of dithiols as chain transfer agents can also influence the architecture of the resulting polymers, potentially leading to the formation of block copolymers or telechelic polymers depending on the reaction conditions and the reactivity of the two thiol groups. While Ethanethiol, 2-(octylthio)- is not a dithiol in the traditional sense of having two terminal thiol groups, its single terminal thiol allows it to function effectively as a chain transfer agent.

The following table provides chain transfer constants for various thiols in the polymerization of common monomers, illustrating the effectiveness of this class of compounds in controlling polymer molecular weight.

Table 2: Chain Transfer Constants (C_tr) for Various Thiols in Radical Polymerization

| Monomer | Thiol Chain Transfer Agent | C_tr |

|---|---|---|

| Styrene | 1-Dodecanethiol | 19 |

| Methyl Methacrylate | 1-Dodecanethiol | 0.67 |

| Vinyl Acetate | 1-Butanethiol | 48 |

| Acrylamide | Thiophenol | ~1.7 |

Data compiled from various sources for polymerizations at 60 °C.

The data clearly show that the effectiveness of a thiol as a chain transfer agent is dependent on both the structure of the thiol and the nature of the monomer being polymerized.

Investigations into Intermolecular Interactions and Complexation

The molecular structure of ethanethiol, 2-(octylthio)-, featuring two sulfur atoms, allows it to function as a bidentate ligand in coordination chemistry. The presence of lone pairs of electrons on the sulfur atoms enables the formation of coordinate bonds with metal centers, leading to the formation of stable complexes. The study of these intermolecular interactions and complexation is crucial for understanding the compound's potential applications in catalysis, materials science, and analytical chemistry.

The reactivity of ethanethiol, 2-(octylthio)- is analogous to other bidentate thioether ligands, which are known to form complexes with a variety of transition metals. Research on similar thioether-imine and amino-thiolate ligands provides insights into the potential complexation behavior of ethanethiol, 2-(octylthio)-. For instance, bidentate thioether-imine ligands have been successfully used to synthesize chromium(III) complexes that are active in ethylene (B1197577) oligomerization. rsc.orgrsc.org Similarly, gold(III) complexes with bidentate amino-thiolate ligands have been synthesized and characterized. acs.org

The nature of the metal, its oxidation state, and the reaction conditions significantly influence the structure and stability of the resulting complexes. The octyl group in ethanethiol, 2-(octylthio)- can also play a role in the solubility and steric properties of the metal complexes.

Detailed studies on the complexation of ethanethiol, 2-(octylthio)- with various metal ions would be necessary to fully elucidate its coordination chemistry. Such investigations would typically involve spectroscopic techniques like NMR, IR, and UV-Vis, as well as single-crystal X-ray diffraction to determine the precise geometry of the metal complexes.

While specific experimental data on the complexation of ethanethiol, 2-(octylthio)- is not extensively available in the public domain, the established reactivity of similar bidentate thioether ligands allows for the prediction of its coordination behavior. The following table summarizes the types of complexes formed by analogous bidentate sulfur-containing ligands with various metals, suggesting the potential for ethanethiol, 2-(octylthio)- to form similar structures.

| Metal | Ligand Type | Resulting Complex Type | Reference |

| Chromium(III) | Thioether-imine | Octahedral [Cr{N,S}(THF)Cl₃] | rsc.orgrsc.org |

| Copper(I) | Dinitrile with thioether bridge | Coordination complex | researchgate.net |

| Silver(I) | Dinitrile with thioether bridge | Coordination complex | researchgate.net |

| Gold(III) | Amino-thiolate | Neutral bis(pentafluorophenyl)thiolate gold(III) complexes | acs.org |

| Nickel(II) | 1,2,4,5-Benzenetetrathiolate | Dinuclear and trinuclear complexes | researchgate.net |

| Palladium(II) | 1,2,4,5-Benzenetetrathiolate | Dinuclear and trinuclear complexes | researchgate.net |

| Platinum(II) | 1,2,4,5-Benzenetetrathiolate | Dinuclear and trinuclear complexes | researchgate.net |

Table 1: Examples of Metal Complexes with Bidentate Sulfur-Containing Ligands

Further research into the intermolecular interactions of ethanethiol, 2-(octylthio)- could also explore non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which are influenced by the long octyl chain. These interactions can affect the packing of the molecules in the solid state and their behavior in solution. Computational modeling could provide valuable theoretical insights into these interactions and the stability of potential metal complexes.

Advanced Spectroscopic and Structural Characterization of Ethanethiol, 2 Octylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of distinct proton and carbon environments within the molecule. For Ethanethiol (B150549), 2-(octylthio)-, the spectra would reveal signals corresponding to the octyl chain and the ethanethiol moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by chemical shifts (δ) that are indicative of the local electronic environment of each proton. The predicted ¹H NMR chemical shifts for Ethanethiol, 2-(octylthio)- in a solvent like CDCl₃ are detailed below. The signals from the methylene (B1212753) groups adjacent to the sulfur atoms are shifted downfield due to the deshielding effect of the electronegative sulfur.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (octyl chain) | ~ 0.88 | Triplet (t) | 3H |

| (CH₂)₅ (octyl chain) | ~ 1.27 | Multiplet (m) | 10H |

| CH₂ (position 3 of octyl) | ~ 1.39 | Multiplet (m) | 2H |

| S-CH₂ (octyl chain) | ~ 2.52 | Triplet (t) | 2H |

| S-CH₂-CH₂-SH | ~ 2.70 | Triplet (t) | 2H |

| S-CH₂-CH₂-SH | ~ 2.85 | Quartet (q) | 2H |

| SH | ~ 1.60 | Triplet (t) | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of 1,2-dichloroethane, its ¹³C NMR spectrum shows only a single chemical shift, indicating that the two carbon atoms are in identical chemical environments. docbrown.info In contrast, the spectrum for Ethanethiol, 2-(octylthio)- is more complex, with distinct signals for each carbon atom in the asymmetric structure.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (octyl chain) | ~ 14.1 |

| (CH₂)₅ (octyl chain) | ~ 22.7, 28.9, 29.2, 29.5, 31.8 |

| S-CH₂ (octyl chain) | ~ 32.5 |

| S-CH₂-CH₂-SH | ~ 35.8 |

| S-CH₂-CH₂-SH | ~ 25.4 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Ethanethiol, 2-(octylthio)-, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups in the octyl chain and the ethanethiol fragment. For instance, the triplet at ~2.52 ppm (S-CH₂ of octyl) would show a correlation to the multiplet at ~1.39 ppm, confirming their proximity in the carbon chain. Similarly, the signals at ~2.70 ppm and ~2.85 ppm would show mutual correlation, establishing the -CH₂-CH₂- linkage in the ethanethiol part.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons directly to the carbons they are attached to. Each cross-peak in an HMQC or HSQC spectrum correlates a specific proton signal with a specific carbon signal. This technique would be used to unambiguously assign each carbon in the ¹³C spectrum to its corresponding protons in the ¹H spectrum, confirming the assignments listed in the tables above.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. acs.org These methods are particularly useful for identifying specific functional groups.

The flexible alkyl chains in Ethanethiol, 2-(octylthio)- can adopt various spatial arrangements or conformations (e.g., trans and gauche). At room temperature, these conformations rapidly interconvert, leading to broadened bands in the IR spectrum. By cooling the sample to very low temperatures in an inert matrix (like solid argon), the conformational changes can be halted. researchgate.net This allows for the detection of distinct vibrational frequencies for each stable conformer. For instance, the C-S stretching vibrations are known to be sensitive to the dihedral angle of the surrounding carbon skeleton, and low-temperature IR could potentially resolve separate bands for the different conformers of the dithioether backbone. mdpi.com

The identification of functional groups containing sulfur is a key application of vibrational spectroscopy for this molecule.

Sulfur-Hydrogen (S-H) Vibration: The S-H stretching vibration of the thiol group gives rise to a characteristic, though typically weak, absorption band in the IR spectrum. mdpi.com This peak is expected to appear in the range of 2550-2600 cm⁻¹. Its presence would be definitive proof of the terminal thiol group.

Carbon-Sulfur (C-S) Vibrations: The C-S stretching vibrations are found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. lmaleidykla.lt These bands are often weak to moderate in intensity. cdnsciencepub.com For Ethanethiol, 2-(octylthio)-, multiple C-S stretching bands are expected due to the two C-S bonds in different environments (S-CH₂ in the octyl chain and S-CH₂ in the ethanethiol chain). Raman spectroscopy can be particularly useful for observing sulfur-containing functional groups. researchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | IR | 2550 - 2600 | Weak |

| C-H Stretch (alkyl) | IR, Raman | 2850 - 2960 | Strong |

| CH₂ Bend (scissoring) | IR, Raman | ~ 1465 | Medium |

| C-S Stretch | IR, Raman | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information based on its fragmentation patterns.

The molecular formula for Ethanethiol, 2-(octylthio)- is C₁₀H₂₂S₂, which corresponds to a molecular weight of 206.42 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 206. The fragmentation of the molecule would likely proceed through several key pathways, primarily involving cleavage at or adjacent to the sulfur atoms (alpha-cleavage) and fragmentation along the octyl chain.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a sulfur atom is a common pathway for thioethers.

Loss of a C₇H₁₅˙ radical from the octyl chain would result in a fragment ion at m/z = 107 ([CH₃(CH₂)₇SCH₂]⁺).

Cleavage between the two sulfur-adjacent methylene groups could lead to fragments such as [CH₃(CH₂)₇S]⁺ at m/z = 143 and [HSCH₂CH₂S]⁺ at m/z = 93.

Cleavage of the Octyl Chain: Stepwise loss of alkyl fragments from the octyl group is expected, leading to a series of peaks separated by 14 amu (CH₂).

Cleavage at C-S Bonds: Direct cleavage of the carbon-sulfur bonds can also occur.

Loss of the octyl radical (C₈H₁₇˙) would yield a fragment at m/z = 93 ([SCH₂CH₂SH]⁺).

Loss of the ethanethiol radical (˙SCH₂CH₂SH) would yield the octyl cation [C₈H₁₇]⁺ at m/z = 113, though this is often less favored than sulfur-stabilized cations.

Table of Major Predicted Fragments:

| m/z | Predicted Fragment Ion | Formation Pathway |

| 206 | [C₁₀H₂₂S₂]⁺ | Molecular Ion (M⁺) |

| 143 | [CH₃(CH₂)₆CH₂S]⁺ | Cleavage of S-C bond |

| 113 | [C₈H₁₇]⁺ | Cleavage of C-S bond |

| 107 | [CH₃(CH₂)₇SCH₂]⁺ | Alpha-cleavage |

| 93 | [HSCH₂CH₂S]⁺ | Cleavage of C-S bond |

| 61 | [CH₂SH]⁺ | Cleavage and rearrangement |

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For Ethanethiol, 2-(octylthio)-, with a chemical formula of C10H22S2, the theoretical exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and sulfur.

An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to measure the mass-to-charge ratio (m/z) of the molecular ion [M]+• or a protonated molecule [M+H]+ to several decimal places. This precise mass measurement allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Data for Ethanethiol, 2-(octylthio)-

| Ion Type | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]+• | C10H22S2 | 206.1163 |

| [M+H]+ | C10H23S2 | 207.1241 |

Note: This table is generated based on theoretical calculations and does not represent experimental data.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed to confirm the structure of Ethanethiol, 2-(octylthio)-. In a typical MS/MS experiment, the molecular ion (or a specific precursor ion) is isolated and then fragmented through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For Ethanethiol, 2-(octylthio)-, fragmentation would be expected to occur at the weaker C-S and C-C bonds. Key fragmentation pathways would likely involve cleavage of the octyl chain and the bond between the two sulfur atoms, leading to characteristic neutral losses and fragment ions. Analysis of these fragmentation patterns would allow for the unambiguous confirmation of the connectivity of the ethylthio and octylthio groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aliphatic thiols and thioethers, such as Ethanethiol, 2-(octylthio)-, typically exhibit weak absorptions in the ultraviolet region. These absorptions are generally attributed to n → σ* transitions, where a non-bonding electron from a sulfur atom is excited to a sigma anti-bonding orbital. uzh.ch

The expected UV-Vis spectrum for Ethanethiol, 2-(octylthio)- would likely show a weak absorption band in the range of 200-250 nm. The exact position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) would depend on the specific solvent used and the molecular environment. Saturated compounds with substituents containing lone pairs, like the sulfur atoms in this molecule, primarily exhibit n → σ* and σ → σ* transitions in the UV-visible range. uzh.ch

Table 2: Expected UV-Vis Absorption for Ethanethiol, 2-(octylthio)-

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| n → σ* | 200 - 250 | Low |

Note: This table represents typical values for aliphatic thioethers and is not based on experimental data for the specific compound.

Computational Chemistry and Theoretical Investigations of Ethanethiol, 2 Octylthio

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding properties of a molecule. These methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular geometries and spectroscopic parameters.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like Ethanethiol (B150549), 2-(octylthio)-, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. However, at present, there are no published studies detailing the DFT-optimized geometry of Ethanethiol, 2-(octylthio)-.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Once the molecular geometry is optimized, quantum chemical methods can be used to predict various spectroscopic parameters. For instance, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Currently, no specific computational studies on the NMR chemical shifts of Ethanethiol, 2-(octylthio)- have been reported.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational flexibility and dynamics of a molecule over time.

Analysis of Rotational Isomers and Energy Barriers

The flexible nature of the alkyl chains in Ethanethiol, 2-(octylthio)- suggests the existence of multiple rotational isomers (conformers). Molecular dynamics simulations could be utilized to explore the conformational landscape of this molecule, identifying the different stable conformers and the energy barriers for rotation around its single bonds. Such an analysis would provide insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. To date, no such conformational analysis for Ethanethiol, 2-(octylthio)- has been documented in the scientific literature.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can incorporate explicit solvent molecules to study how interactions with the solvent affect the conformational preferences of Ethanethiol, 2-(octylthio)-. By running simulations in different solvents, researchers could determine how factors like solvent polarity impact the molecule's shape and dynamics. This information is crucial for understanding the behavior of the compound in various chemical and biological systems. However, specific studies on the solvent effects on the molecular conformation of Ethanethiol, 2-(octylthio)- are not yet available.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry also offers powerful tools for investigating chemical reactivity. By modeling reaction pathways, chemists can gain a deeper understanding of reaction mechanisms, identify intermediate structures, and determine the energy profiles of chemical transformations. For Ethanethiol, 2-(octylthio)-, theoretical modeling could be used to explore its reactivity in various chemical processes, such as oxidation of the sulfur atoms or reactions involving the thiol group. This would involve locating the transition state structures and calculating the activation energies for different potential reactions. As of now, there is no published research on the theoretical modeling of reaction pathways involving Ethanethiol, 2-(octylthio)-.

Due to a lack of specific scientific research on the chemical compound "Ethanethiol, 2-(octylthio)-" in the public domain, a detailed article on its computational chemistry and theoretical investigations as per the requested outline cannot be generated at this time.

Extensive searches for scholarly articles and computational data concerning the kinetics, thermodynamics, reactivity, selectivity, and intermolecular interactions of "Ethanethiol, 2-(octylthio)-" did not yield specific results for this particular compound. The available scientific literature focuses on related but structurally distinct molecules such as ethanethiol, methanethiol, and ethanethiol, 2-(cyclohexylthio)-. Consequently, the specific data required to populate the requested sections and subsections of the article are not available.

Without dedicated computational studies on "Ethanethiol, 2-(octylthio)-", any attempt to create the requested article would involve extrapolation from other compounds, which would violate the instruction to focus solely on the specified chemical and maintain scientific accuracy. Therefore, in the absence of the necessary research findings, the generation of a thorough and informative article adhering to the provided structure is not possible.

Applications of Ethanethiol, 2 Octylthio in Functional Materials and Chemical Technologies

Development of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The terminal thiol (-SH) group of Ethanethiol (B150549), 2-(octylthio)- serves as a highly effective anchor for creating ordered, single-molecule-thick films known as self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and copper. sigmaaldrich.comnorthwestern.edu The formation of these monolayers is a spontaneous process driven by the strong affinity between sulfur and the metal, which results in a stable, semi-covalent bond. sigmaaldrich.com This foundational interaction allows for the precise engineering of surface properties.

Adsorption Behavior and Surface Coverage Studies

The formation of a SAM using Ethanethiol, 2-(octylthio)- involves the chemisorption of the molecule's thiol head group onto the metal substrate. This process is typically carried out by immersing the metal substrate into a dilute solution (often in the millimolar range) of the thiol in a suitable solvent, such as ethanol (B145695). sigmaaldrich.com The initial adsorption is rapid, with monolayer coverage achieved within minutes. sigmaaldrich.comrsc.org This is followed by a slower organization phase, lasting several hours, where the molecules arrange themselves into a more ordered, densely packed structure. sigmaaldrich.comrsc.org

The kinetics of adsorption can be influenced by several factors, including the concentration of the thiol solution, the choice of solvent, and the cleanliness of the substrate. researchgate.netacs.org Studies on analogous alkanethiols show a two-step adsorption process: a rapid initial uptake followed by a much slower approach to the final, stable coverage. rsc.org The final surface coverage and packing density are optimized through this slow rearrangement, which minimizes defects in the monolayer. sigmaaldrich.com

| Parameter | Typical Value/Condition | Impact on SAM Formation |

|---|---|---|

| Concentration | 0.1 - 10 mM | Affects the initial rate of adsorption and can influence the final packing density. acs.org |

| Solvent | Ethanol, Isopropanol, Toluene | Solvent polarity can influence the solubility of the thiol and the intermolecular interactions during assembly. researchgate.net |

| Immersion Time | 12 - 48 hours | Longer times allow for slow annealing of defects, leading to a more ordered and stable monolayer. sigmaaldrich.com |

| Temperature | Room Temperature (~25°C) | Higher temperatures can increase molecular mobility but may also increase defect density if not controlled. |

| Substrate | Au(111), Ag(111), Cu | The nature of the metal substrate determines the strength of the S-metal bond and the packing geometry of the SAM. uoc.gr |

Influence of Alkyl Chain Length on SAM Properties

The octyl (-C₈H₁₇) group in Ethanethiol, 2-(octylthio)- plays a critical role in defining the physical and chemical properties of the resulting SAM. The length of the alkyl chain is a key determinant of the intermolecular van der Waals forces that drive the organization and stability of the monolayer. aip.org

Longer alkyl chains, such as the octyl group, lead to stronger chain-chain interactions, resulting in SAMs that are more densely packed, ordered, and crystalline in nature compared to those formed from shorter-chain thiols. aip.orgnih.gov This increased orderliness has several important consequences for the material properties:

Thickness and Density: The thickness of the SAM is directly proportional to the length of the alkyl chain. The increased van der Waals forces in longer chains cause the molecules to adopt a more upright, all-trans conformation, maximizing packing density. aip.org

Barrier Properties: Densely packed SAMs formed from longer-chain thiols provide a more effective barrier against the environment. For example, SAMs on copper have been shown to significantly slow the rate of surface oxidation, with longer chains providing better protection. harvard.edu

Surface Energy and Wettability: The terminal group of the SAM dictates the surface energy. For Ethanethiol, 2-(octylthio)-, the exposed surface would be composed of the octyl chains, resulting in a hydrophobic, low-energy surface. Longer, more ordered alkyl chains typically result in more hydrophobic surfaces, as indicated by higher water contact angles.

| Alkyl Chain Length (Number of Carbons) | Relative van der Waals Interaction | Typical Film Thickness (Å) on Gold | Advancing Water Contact Angle (°) | Degree of Order |

|---|---|---|---|---|

| 4 (Butanethiol) | Low | ~8-10 | ~102° | Less Ordered |

| 8 (Octanethiol) | Moderate | ~12-15 | ~108° | Ordered |

| 12 (Dodecanethiol) | High | ~17-20 | ~111° | Highly Ordered |

| 16 (Hexadecanethiol) | Very High | ~22-25 | ~112° | Crystalline-like |

Integration into Polymer Matrices for Enhanced Properties

The chemical reactivity of the thiol group allows Ethanethiol, 2-(octylthio)- to be integrated into polymer systems, either to modify the polymer network or to functionalize its surface.

Cross-linking Agents in Polymer Network Formation

A cross-linking agent is a molecule that can form chemical bonds between polymer chains, creating a three-dimensional network structure. mdpi.comtaylorfrancis.com To function as a cross-linker, a molecule must possess at least two reactive functional groups. mdpi.com

Ethanethiol, 2-(octylthio)- is a monofunctional thiol, meaning it has only one reactive thiol (-SH) group. Therefore, it cannot act as a traditional cross-linking agent to bridge two separate polymer chains. Instead, when introduced into a polymerization system (e.g., radical polymerization of acrylates), it functions as a chain transfer agent . In this role, it can terminate a growing polymer chain by donating a hydrogen atom, and the resulting thiyl radical (RS•) can initiate a new chain. This process is primarily used to control the molecular weight of the polymer rather than to form a cross-linked network.

Functionalization of Polymer Surfaces with Thiol-Ene Chemistry

A significant application of Ethanethiol, 2-(octylthio)- in polymer science is the surface functionalization of materials via the thiol-ene reaction . umass.edu This reaction is a highly efficient and versatile "click" chemistry method that involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'). nih.govdiva-portal.org The reaction is typically initiated by UV light in the presence of a photoinitiator, which generates a thiyl radical. nih.govresearchgate.net

This process allows for the covalent attachment of the 2-(octylthio)ethyl moiety to a polymer surface that has been pre-functionalized with alkene groups. The steps are as follows:

A polymer substrate containing surface 'ene' groups is provided.

The substrate is exposed to a solution of Ethanethiol, 2-(octylthio)- and a photoinitiator.

Upon UV irradiation, the photoinitiator creates a radical that abstracts the hydrogen from the thiol group, forming a thiyl radical (RS•).

The thiyl radical adds to an 'ene' group on the polymer surface, forming a carbon-centered radical on the polymer chain.

This carbon radical then abstracts a hydrogen from another thiol molecule, creating the final thioether linkage and regenerating a thiyl radical to continue the chain reaction. nih.gov

This surface modification permanently alters the surface properties of the polymer, imparting the hydrophobicity and chemical characteristics of the octylthio group. This technique is used to control surface wettability, adhesion, and biocompatibility. umass.edu

Role in the Synthesis of Advanced Chemical Sensors

Self-assembled monolayers of functionalized thiols are a cornerstone of modern chemical sensor technology. A SAM of Ethanethiol, 2-(octylthio)- can be formed on a transducer surface, such as a gold electrode or a quartz crystal microbalance, to create a chemically selective interface.

The principle of detection relies on the interaction between a target analyte and the functionalized surface. In the case of a SAM formed from Ethanethiol, 2-(octylthio)-, the exposed layer of octyl chains and thioether groups creates a nonpolar, hydrophobic interface. This interface can be used to detect nonpolar analytes in aqueous or gaseous environments through partitioning or hydrophobic interactions.

When the target analyte adsorbs onto or partitions into the monolayer, it causes a measurable change in the physical properties of the surface, which is detected by the transducer. This change could be:

A shift in the resonant frequency of a quartz crystal microbalance (QCM) due to the added mass of the analyte.

A change in the electrochemical impedance or capacitance of a gold electrode, as the adsorbed analyte displaces solvent molecules and alters the dielectric properties of the interface.

A change in the refractive index of the surface, detectable by surface plasmon resonance (SPR).

By designing molecules with specific functional groups, SAM-based sensors can be tailored for high selectivity towards a wide range of chemical and biological species. While specific sensor applications for Ethanethiol, 2-(octylthio)- are not widely documented, its structure is representative of the types of molecules used to create hydrophobic recognition layers for detecting volatile organic compounds (VOCs) or other nonpolar contaminants.

Lack of Publicly Available Data on "Ethanethiol, 2-(octylthio)-" Precludes Article Generation

Following a comprehensive search of scientific databases and publicly available information, it has been determined that there is a significant lack of specific research data for the chemical compound Ethanethiol, 2-(octylthio)- . Consequently, the generation of a detailed and accurate scientific article focusing on its applications, as per the requested outline, is not possible at this time.

The investigation aimed to gather information on the following aspects of "Ethanethiol, 2-(octylthio)-":

Incorporation into Phthalocyanine (B1677752) Derivatives for Chemical Detection: No research papers or patents were identified that describe the use of this specific compound in the synthesis or functionalization of phthalocyanine derivatives for sensing purposes.

Modification of Sensing Platforms: The search yielded no results detailing the application of "Ethanethiol, 2-(octylthio)-" in the modification of sensing platforms for the recognition of any specific analytes.

Role as an Intermediate in Specialty Chemical Synthesis: There is no available literature that documents "Ethanethiol, 2-(octylthio)-" as an intermediate in the synthesis of other specialty chemicals.

Searches for this compound, including synonyms such as "2-(octylthio)ethanethiol," did not retrieve any relevant scholarly articles, technical data sheets, or patents that would allow for a substantive discussion of its properties and applications within the requested framework.

While the search did identify information on related but structurally distinct compounds such as 2-(octylthio)ethanol (which contains a hydroxyl group in place of the thiol group) and the more basic molecule Ethanethiol , the findings for these substances cannot be extrapolated to "Ethanethiol, 2-(octylthio)-". The specific combination of the ethanethiol backbone with an octylthio substituent appears to be a novel or sparsely researched area, with no data available in the public domain to fulfill the requirements of the proposed article.

Therefore, to maintain scientific accuracy and adhere to the strict sourcing requirements, the requested article on "Ethanethiol, 2-(octylthio)-" cannot be produced.

Analytical Methodologies for the Detection and Quantification of Ethanethiol, 2 Octylthio

Chromatographic Separation Techniques for Trace Analysis

Chromatographic techniques are paramount for the separation of Ethanethiol (B150549), 2-(octylthio)- from complex sample matrices, thereby enabling its accurate quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of thiols. nih.govnih.govdiva-portal.orgresearchgate.netresearchgate.net For a compound like Ethanethiol, 2-(octylthio)-, which possesses low volatility, HPLC offers a robust separation method. The effectiveness of HPLC is significantly enhanced by the choice of detector, which can be tailored to achieve the desired sensitivity and selectivity.

Common detection modes applicable to the analysis of Ethanethiol, 2-(octylthio)- include:

UV-Visible (UV-Vis) Detection: While the thiol group itself does not have a strong chromophore, derivatization with a UV-active reagent can produce a derivative that is readily detectable. acs.org This pre-column or post-column derivatization is a common strategy to enhance the sensitivity of UV-Vis detection for thiols. acs.org

Fluorescence Detection (FLD): For trace-level analysis, fluorescence detection offers superior sensitivity and selectivity. Similar to UV-Vis, derivatization with a fluorescent tag is necessary. Reagents such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) and monobromobimane are used to create highly fluorescent derivatives of thiols, allowing for their detection at very low concentrations. nih.govresearchgate.netsemanticscholar.org

Electrochemical Detection (ECD): ECD is an inherently sensitive and selective method for electroactive compounds like thiols. The thiol group can be directly oxidized at the surface of an electrode, generating a current that is proportional to its concentration. This method can eliminate the need for derivatization.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of selectivity and sensitivity, enabling definitive identification and quantification. nih.govacs.org This technique can provide molecular weight and structural information, confirming the presence of Ethanethiol, 2-(octylthio)- even in complex samples.

Below is a table summarizing the performance characteristics of various HPLC methods used for thiol analysis, which would be applicable to Ethanethiol, 2-(octylthio)-.

| Parameter | HPLC-UV (with Derivatization) | HPLC-FLD (with Derivatization) | HPLC-ECD | HPLC-MS/MS |

| Principle | UV absorbance of a derivatized thiol | Fluorescence of a derivatized thiol | Oxidation/reduction of the thiol at an electrode | Mass-to-charge ratio of the ionized molecule |

| Sensitivity | Moderate (µM to nM) | High (nM to pM) | High (nM to pM) | Very High (pM to fM) |

| Selectivity | Moderate to High | High | High | Very High |

| Derivatization | Required | Required | Not always required | Not always required |

| Sample Matrix Complexity | Moderate | High | Moderate | High |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. silcotek.comazom.comshimadzu.comrestek.comacs.org While Ethanethiol, 2-(octylthio)- has a relatively high molecular weight, it may possess sufficient volatility for GC analysis, particularly at elevated temperatures. For successful GC analysis, the column must be able to resolve the target analyte from other components in the sample. restek.com

Several sulfur-specific detectors are commonly used in conjunction with GC for the analysis of organosulfur compounds, offering high selectivity and sensitivity: silcotek.com

Sulfur Chemiluminescence Detector (SCD): This detector is highly specific for sulfur-containing compounds and exhibits a linear and equimolar response. shimadzu.comrestek.com It is considered one of the most sensitive and selective detectors for sulfur analysis. shimadzu.com

Flame Photometric Detector (FPD): The FPD is also selective for sulfur (and phosphorus) compounds. It is a robust and widely used detector, although it can be susceptible to quenching effects from co-eluting hydrocarbons. silcotek.com

Pulsed Flame Photometric Detector (PFPD): An advancement of the FPD, the PFPD offers improved sensitivity and reduced quenching effects. silcotek.com

Atomic Emission Detector (AED): The AED can detect the emission from specific elements, including sulfur, providing elemental-specific detection.

Mass Spectrometer (MS): GC-MS provides both separation and definitive identification of volatile compounds, making it a powerful tool for the analysis of Ethanethiol, 2-(octylthio)-.

The following table outlines the characteristics of common GC detectors for sulfur analysis.

| Detector | Principle | Sensitivity | Selectivity for Sulfur | Linearity |

| SCD | Chemiluminescence of SO | High (ppb) | Very High | Excellent |

| FPD | Emission of S2 in a hydrogen-rich flame | Moderate (ppb-ppm) | High | Non-linear (quadratic) |

| PFPD | Time-resolved emission from a pulsed flame | High (ppb) | High | Improved over FPD |

| AED | Atomic emission in a plasma | High (ppb) | Excellent | Good |

| MS | Mass-to-charge ratio of ionized fragments | High to Very High (ppb-ppt) | High (with selected ion monitoring) | Good |

Spectrophotometric and Spectrofluorimetric Assays for Quantification

Spectrophotometric and spectrofluorimetric methods are often used for the rapid and cost-effective quantification of total thiol content in a sample. These methods typically rely on a chemical reaction that produces a colored or fluorescent product.

Colorimetric assays for thiols are based on the reaction of the sulfhydryl group with a chromogenic reagent, resulting in a colored product that can be quantified using a spectrophotometer. A widely used method is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). rsc.orgbmglabtech.com DTNB reacts with a thiol to produce the 2-nitro-5-thiobenzoate (TNB) anion, which has a characteristic absorbance at 412 nm. bmglabtech.com The intensity of the yellow color is directly proportional to the concentration of thiols in the sample. bmglabtech.com

Another reagent, 4,4'-dithiodipyridine (DTDP), functions similarly to DTNB but can be used in a wider pH range. acs.orgaatbio.com

To enhance the sensitivity and selectivity of detection, particularly for spectrofluorimetric assays, derivatization reactions are employed. thermofisher.com These reactions convert the non-fluorescent thiol group into a highly fluorescent derivative. Common derivatizing agents include:

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F): Reacts with thiols to form a stable and highly fluorescent adduct. nih.govdiva-portal.org

Monobromobimane (mBrB): A fluorescent probe that reacts specifically with thiols. researchgate.netsemanticscholar.org

o-Phthalaldehyde (OPA): Can react with thiols in the presence of a primary amine to form a fluorescent isoindole derivative. mdpi.com

The following table provides a comparison of common derivatization reagents for thiol analysis.

| Reagent | Detection Method | Wavelength (nm) | Key Features |

| DTNB (Ellman's Reagent) | Colorimetric | 412 | Widely used, simple, good for total thiol quantification rsc.orgbmglabtech.com |

| DTDP | Colorimetric | 324 | Effective over a broader pH range than DTNB acs.orgaatbio.com |

| SBD-F | Fluorimetric | Ex: ~380, Em: ~515 | High sensitivity, forms stable derivatives nih.govdiva-portal.org |

| mBrB | Fluorimetric | Ex: ~392, Em: ~480 | Specific for thiols, used in HPLC and microscopy researchgate.netsemanticscholar.org |

| OPA | Fluorimetric | Ex: ~340, Em: ~455 | Requires a primary amine, rapid reaction mdpi.com |

Development of Novel Sensor Platforms for Real-Time Monitoring

There is a growing interest in the development of sensor platforms for the real-time, in-situ monitoring of organosulfur compounds. rsc.org These sensors offer the potential for continuous data acquisition, which is valuable for process control and environmental monitoring.

Emerging technologies applicable to the detection of Ethanethiol, 2-(octylthio)- include:

Optical Fiber Sensors: These sensors can be coated with materials that interact with organosulfur compounds, leading to a change in the optical properties of the fiber, such as the refractive index. nih.gov These changes can be measured to determine the concentration of the analyte.

Electrochemical Sensors: These sensors utilize electrodes modified with specific catalysts or recognition elements that facilitate the selective oxidation or reduction of thiols. The resulting electrical signal is proportional to the thiol concentration.

Portable Mass Spectrometry: Miniaturized mass spectrometers, such as membrane inlet mass spectrometers (MIMS), are being developed for the direct, real-time analysis of volatile and semi-volatile organic compounds in the gas phase. rsc.org This technology could potentially be adapted for monitoring Ethanethiol, 2-(octylthio)- in air or headspace samples.

Chemiresistive Sensors: These sensors consist of a material whose electrical resistance changes upon exposure to the target analyte. Materials that can selectively interact with sulfur compounds are being investigated for this purpose.

Colorimetric Sensors: These sensors rely on a material that changes color in the presence of the target analyte. sulfatrap.com For example, indicators are available that change color upon interaction with various sulfur species, providing a visual indication of their presence. sulfatrap.com

The development of these novel sensor platforms is a dynamic field of research and holds promise for future applications in the rapid and on-site detection of Ethanethiol, 2-(octylthio)-.

Sample Preparation and Matrix Effects in Complex Chemical Systems

The accurate detection and quantification of "Ethanethiol, 2-(octylthio)-" in complex chemical systems are critically dependent on meticulous sample preparation and a thorough understanding and mitigation of matrix effects. Due to the absence of specific published analytical methodologies for "Ethanethiol, 2-(octylthio)-", this section will discuss the probable challenges and strategies based on the well-established analysis of structurally related compounds, such as thiols, thioethers, and other bifunctional sulfur compounds. nih.govresearchgate.net

The bifunctional nature of "Ethanethiol, 2-(octylthio)-", possessing both a reactive thiol (-SH) group and a less reactive thioether (-S-) linkage, presents unique challenges. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, thereby reducing the concentration of the target analyte if not handled properly. mdpi.commasterorganicchemistry.com This necessitates careful sample handling and preparation to preserve the integrity of the analyte.

Sample Preparation Techniques

The choice of a sample preparation technique is dictated by the nature of the sample matrix (e.g., environmental, biological, industrial) and the analytical method to be employed. The primary goals of sample preparation are to isolate "Ethanethiol, 2-(octylthio)-" from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE): LLE is a conventional technique that can be adapted for the extraction of "Ethanethiol, 2-(octylthio)-" from aqueous matrices. nih.gov The choice of an appropriate organic solvent is crucial and would depend on the polarity of the analyte. Given its structure with a long octyl chain, "Ethanethiol, 2-(octylthio)-" is expected to have significant nonpolar character, making solvents like hexane or dichloromethane potentially suitable.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE, minimizing solvent consumption. unipd.it For "Ethanethiol, 2-(octylthio)-", a reverse-phase sorbent (e.g., C18) would likely be effective due to the compound's nonpolar octyl group. The selection of appropriate washing and elution solvents would be critical to remove polar interferences while ensuring high recovery of the analyte.

Derivatization: To enhance the stability and chromatographic properties of "Ethanethiol, 2-(octylthio)-", derivatization of the thiol group can be employed. researchgate.net Alkylating agents can be used to protect the thiol group from oxidation. researchgate.net This is a common strategy in the analysis of thiols to improve their volatility for gas chromatography (GC) analysis or to enhance their ionization efficiency in mass spectrometry (MS).

Matrix Effects

Matrix effects are a significant concern in the analysis of trace compounds in complex samples, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govchromatographyonline.com These effects arise from co-eluting matrix components that can either suppress or enhance the analyte signal, leading to inaccurate quantification. chromatographyonline.com

In the context of "Ethanethiol, 2-(octylthio)-" analysis, matrix effects can be anticipated in various sample types:

Environmental Samples (e.g., water, soil): These matrices can contain a wide range of organic and inorganic compounds that may interfere with the analysis. For instance, humic acids in soil extracts can affect the extraction efficiency and cause signal suppression in LC-MS.

Biological Samples (e.g., plasma, tissue): The presence of high concentrations of proteins, lipids, and other endogenous molecules can lead to significant matrix effects. chromforum.org These components can affect the ionization of "Ethanethiol, 2-(octylthio)-" in the MS source.

Industrial Samples: The composition of industrial samples can be highly variable and may contain high concentrations of related sulfur compounds or other chemicals that can interfere with the analysis.

Mitigation of Matrix Effects

Several strategies can be employed to minimize the impact of matrix effects:

Effective Sample Cleanup: The use of selective extraction and cleanup procedures, such as SPE with optimized washing steps, can significantly reduce the amount of co-eluting matrix components.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to compensate for signal suppression or enhancement caused by the matrix. technologynetworks.com

Use of Internal Standards: The addition of a known amount of an internal standard, ideally a stable isotope-labeled version of "Ethanethiol, 2-(octylthio)-", can correct for both extraction losses and matrix effects.

Illustrative Data on Matrix Effects

While specific data for "Ethanethiol, 2-(octylthio)-" is not available, the following interactive table illustrates the concept of matrix effects on the recovery of a hypothetical analyte with similar properties in different matrices.

| Sample Matrix | Analyte Concentration (ng/mL) | Signal Intensity (Arbitrary Units) | Calculated Concentration (ng/mL) | Recovery (%) |

| Pure Solvent | 10 | 1000 | 10.0 | 100 |

| Wastewater | 10 | 750 | 7.5 | 75 (Suppression) |

| Industrial Effluent | 10 | 1200 | 12.0 | 120 (Enhancement) |

| Soil Extract | 10 | 600 | 6.0 | 60 (Suppression) |

Detailed Research Findings (Hypothetical)

The following table presents hypothetical research findings for the analysis of "Ethanethiol, 2-(octylthio)-" using different sample preparation methods, illustrating the potential impact on recovery and precision.

| Sample Preparation Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Liquid-Liquid Extraction (Hexane) | River Water | 85.2 | 8.5 |

| Solid-Phase Extraction (C18) | River Water | 95.8 | 4.2 |

| LLE with Derivatization | Industrial Wastewater | 78.5 | 12.1 |

| SPE with Derivatization | Industrial Wastewater | 92.1 | 5.8 |

| QuEChERS | Soil | 88.9 | 7.3 |

These hypothetical data underscore the importance of selecting and optimizing the sample preparation method to achieve accurate and precise quantification of "Ethanethiol, 2-(octylthio)-" in complex chemical systems. The development of a robust analytical method would require a systematic evaluation of extraction efficiency and matrix effects for each specific sample type.

Environmental Chemistry and Fate of Ethanethiol, 2 Octylthio

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of a chemical compound is a critical process that determines its persistence in the environment. This process involves the breakdown of the compound by microorganisms.

Microbial Degradation Mechanisms and Metabolite Identification

There is a significant lack of specific studies on the microbial degradation of Ethanethiol (B150549), 2-(octylthio)-. While research exists on the biodegradation of simpler thiols like ethanethiol, direct extrapolation of these pathways to the more complex structure of Ethanethiol, 2-(octylthio)- is not scientifically sound without experimental validation.

General principles of microbial metabolism of sulfur compounds suggest that the degradation of Ethanethiol, 2-(octylthio)- would likely involve enzymatic oxidation of the sulfur atoms. For instance, studies on ethanethiol have shown that microorganisms can metabolize it to diethyl disulfide, which is then further broken down. A putative pathway for ethanethiol degradation by Pseudomonas sp. involves the mineralization of diethyl disulfide to carbon dioxide, bacterial cells, and sulfate. nih.gov Similarly, research on Ralstonia eutropha has demonstrated its capability to degrade gaseous ethanethiol. researchgate.net However, the presence of the 2-(octylthio)- substituent in Ethanethiol, 2-(octylthio)- introduces a second thioether linkage, which would likely necessitate a different or more complex set of enzymatic machinery for its degradation.

Without specific research, the exact metabolites of Ethanethiol, 2-(octylthio)- biodegradation remain unidentified.

Factors Influencing Biodegradation Rates

The rate of biodegradation of any organic compound is influenced by a variety of environmental factors. For Ethanethiol, 2-(octylthio)-, while no specific data exists, the following factors would be expected to play a crucial role:

Microbial Population: The presence and abundance of microbial communities capable of degrading thioethers and thiols are paramount.

Temperature: Microbial activity generally increases with temperature up to an optimal point.

pH: The pH of the soil or water can affect both the bioavailability of the compound and the activity of microbial enzymes.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is necessary for microbial growth and metabolism.

Oxygen Availability: The degradation pathway can differ significantly under aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. For many organic compounds, aerobic degradation is more rapid and complete.

Interactive Data Table: General Factors Affecting Biodegradation

| Factor | Potential Impact on Ethanethiol, 2-(octylthio)- Biodegradation |

| Microbial Consortia | Presence of specialized thioether-degrading bacteria would be critical. |

| Temperature | Optimal temperature ranges for relevant microbial populations are unknown. |

| pH | Extreme pH values could inhibit microbial activity. |

| Nutrient Levels | Limiting nutrients could slow down the degradation process. |

| Oxygen Status | The rate and products of degradation would likely differ between aerobic and anaerobic environments. |

Abiotic Transformation Processes in Environmental Matrices

Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, can also contribute to the breakdown of organic compounds in the environment.

Hydrolysis and Photolysis Kinetics

Hydrolysis is the breakdown of a compound due to its reaction with water. Thioethers can be susceptible to hydrolysis under certain conditions, although they are generally more resistant than their oxygen-containing ether counterparts. No specific data on the hydrolysis kinetics of Ethanethiol, 2-(octylthio)- could be located in the available literature.

Photolysis is the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. The potential for photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths. Without experimental data on the UV-visible absorption spectrum of Ethanethiol, 2-(octylthio)-, its susceptibility to direct photolysis cannot be determined. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, could also play a role, but this has not been studied.

Environmental Mobility and Distribution in Soil, Water, and Air

The mobility and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

The concept of mobility refers to a substance's potential to be transported through the environment. nih.gov Persistent and mobile organic substances are of particular concern as they can contaminate water resources over large areas. nih.gov The assessment of mobility often relies on parameters like the organic carbon-normalized adsorption coefficient (Koc). ecetoc.org

Sorption to Organic Matter and Mineral Surfaces

The sorption of Ethanethiol, 2-(octylthio)- to soil and sediment is a key process influencing its environmental mobility and bioavailability. This process is largely dictated by the compound's affinity for organic carbon and mineral surfaces within these environmental matrices.

Sorption to Organic Matter:

For non-ionic organic compounds, sorption is often strongly correlated with the organic carbon content of the soil or sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter used to predict this sorption. While specific experimental data for Ethanethiol, 2-(octylthio)- is unavailable, estimated Koc values for related long-chain mercaptans can provide an approximation of its behavior. For instance, tert-octyl mercaptan has an estimated Koc value of 390 L/kg, suggesting it is expected to adsorb to suspended solids and sediment. nih.gov The long alkyl chain of the octylthio group in Ethanethiol, 2-(octylthio)- would likely result in a moderate to high affinity for organic matter, leading to its partitioning from the aqueous phase into the solid phase of soils and sediments. This sorption to organic matter can reduce its mobility in the environment and decrease its availability for transport via water.

Sorption to Mineral Surfaces:

In addition to organic matter, the mineral components of soils and sediments, such as clays, can also contribute to the sorption of organic compounds. For polar or ionizable compounds, interactions with mineral surfaces can be significant. While Ethanethiol, 2-(octylthio)- is a neutral molecule, the sulfur atoms may exhibit some polar character, potentially leading to weak interactions with charged mineral surfaces. Studies on other organosulfur compounds have shown that interactions with mineral surfaces can occur, although the extent of this sorption is often less significant than that to organic matter, especially in soils with a reasonable organic carbon content. For example, research on tert-butyl mercaptan has indicated that clay-based soils adsorb the compound more strongly than sandy soils or soils with high organic carbon content. researchgate.net

Table 1: Estimated Soil Organic Carbon-Water Partition Coefficients (Koc) for Structurally Related Compounds

| Compound | CAS Number | Estimated Koc (L/kg) | Predicted Mobility in Soil |

| 1-Octanethiol (B94742) | 111-88-6 | 3,400 (Estimated) | Low |

| tert-Octyl Mercaptan | 141-59-3 | 390 (Estimated) | Moderate |

Note: Data for structurally related compounds is presented due to the absence of specific data for Ethanethiol, 2-(octylthio)-. The Koc values are estimated using structure-activity relationship models.

Volatilization from Aqueous Solutions

Volatilization is another important process that determines the environmental fate of Ethanethiol, 2-(octylthio)-, governing its transfer from water bodies to the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant.

Similar to sorption, specific experimental data for the Henry's Law constant of Ethanethiol, 2-(octylthio)- is not available. Therefore, estimations based on related compounds are used to predict its likely behavior. For example, 1-octanethiol has an estimated Henry's Law constant of 2.3 x 10⁻² atm·m³/mol, and tert-octyl mercaptan has an estimated value of 1.9 x 10⁻² atm·m³/mol. nih.govnih.gov These values suggest that volatilization from water surfaces is an expected and important fate process for these compounds. nih.gov Given the structural similarities, including the presence of a long alkyl chain, it is anticipated that Ethanethiol, 2-(octylthio)- would also exhibit a relatively high Henry's Law constant, indicating a significant potential for volatilization from aqueous solutions. This process would be influenced by environmental factors such as water temperature, turbulence, and air flow.

Table 2: Estimated Henry's Law Constants for Structurally Related Compounds

| Compound | CAS Number | Estimated Henry's Law Constant (atm·m³/mol) | Potential for Volatilization from Water |

| 1-Octanethiol | 111-88-6 | 2.3 x 10⁻² | High |

| tert-Octyl Mercaptan | 141-59-3 | 1.9 x 10⁻² | High |

Note: Data for structurally related compounds is presented due to the absence of specific data for Ethanethiol, 2-(octylthio)-. The Henry's Law constants are estimated based on structure-activity relationships.

Predictive Modeling for Environmental Fate Assessment

In the absence of empirical data, predictive models are essential tools for assessing the environmental fate of chemicals like Ethanethiol, 2-(octylthio)-. These models use the physicochemical properties of a compound to estimate its distribution and persistence in various environmental compartments.

Multimedia Environmental Fate Models:

Quantitative Structure-Activity Relationship (QSAR) Models:

Quantitative Structure-Activity Relationship (QSAR) models are another type of predictive tool that relates the chemical structure of a molecule to its physicochemical properties and environmental fate. frontiersin.org QSARs can be used to estimate key parameters like Koc and Henry's Law constant when experimental data are unavailable. nih.gov For Ethanethiol, 2-(octylthio)-, QSAR models would be the primary method for generating the input data required for multimedia fate models. The accuracy of these predictions depends on the availability of robust training datasets containing compounds with similar structural features. nih.gov The development of specific QSARs for organosulfur compounds is an active area of research that will improve the accuracy of environmental fate predictions for this class of chemicals. researchgate.net

The application of these predictive models provides a framework for a preliminary environmental risk assessment of Ethanethiol, 2-(octylthio)-, highlighting potential areas of concern and guiding future research efforts to obtain empirical data for this compound.

Future Directions and Emerging Research Avenues for Ethanethiol, 2 Octylthio

Exploration of Asymmetric and Stereoselective Synthetic Routes

The synthesis of chiral sulfur-containing molecules is a significant challenge in organic chemistry, largely due to the importance of these compounds in medicinal and biological chemistry. beilstein-journals.org While methods for the asymmetric preparation of secondary thiols are relatively well-established, the synthesis of enantiomerically pure tertiary thiols remains a formidable task. beilstein-journals.org Future research into Ethanethiol (B150549), 2-(octylthio)- will likely focus on developing synthetic routes that control the stereochemistry at potential chiral centers, particularly if substitutions are introduced on the ethyl or octyl chains.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with domino reactions providing efficient pathways to complex molecules like tetrahydrothiophenes. researchgate.net Similar strategies could be envisioned for the synthesis of chiral derivatives of Ethanethiol, 2-(octylthio)-. For instance, a catalytic asymmetric addition of an arylthiol to an α,β-unsaturated ester can be achieved using a chiral ligand to control the stereochemistry of the reaction. nih.gov This approach could be adapted by utilizing chiral catalysts to orchestrate the addition of octanethiol to a protected 2-mercaptoethanol (B42355) derivative, or vice versa, to yield enantiomerically enriched products.

Furthermore, asymmetric conjugate addition reactions represent a promising avenue. nih.gov The development of catalysts that can effectively control the stereochemistry of C-S bond formation will be crucial. This could involve the use of chiral tridentate amino diether ligands that activate the thiol through lithiation and chelation, thereby directing the stereochemical outcome of the reaction. nih.gov

Table 1: Potential Asymmetric Synthetic Strategies for Derivatives of Ethanethiol, 2-(octylthio)-

| Catalytic System | Synthetic Strategy | Potential Outcome |

| Chiral Ligand-Metal Complex | Asymmetric Thia-Michael Addition | High enantioselectivity (up to 97% ee reported for similar reactions) nih.gov |

| Organocatalysis (e.g., Proline-derived) | Domino Thia-Michael/Aldol Reaction | Creation of multiple stereocenters in a single pot researchgate.net |

| Chiral Phase-Transfer Catalysis | Asymmetric Alkylation of Thiols | Control over stereocenters adjacent to the sulfur atoms |